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Compound of Interest

Sodium 4-
Compound Name:
(pivaloyloxy)benzenesulfonate

Cat. No. B066988

This guide provides an in-depth analysis of the expected spectroscopic data for sodium 4-
(pivaloyloxy)benzenesulfonate, a key intermediate in various chemical syntheses. The
interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data is crucial for its identification, purity assessment, and quality control in research and
drug development settings. This document is intended for researchers, scientists, and
professionals in the field of drug development who require a thorough understanding of the
structural elucidation of this compound.

Introduction

Sodium 4-(pivaloyloxy)benzenesulfonate is an organic salt characterized by a
benzenesulfonate core, a pivaloyl ester functional group, and a sodium counter-ion. The
strategic placement of the electron-withdrawing sulfonate group and the sterically bulky pivaloyl
group influences the electronic environment and, consequently, the spectroscopic signature of
the molecule. Accurate interpretation of its spectral data is paramount for confirming its
synthesis and for subsequent applications.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following atom numbering scheme will be
utilized.
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Caption: Molecular structure and atom numbering for sodium 4-

(pivaloyloxy)benzenesulfonate.

. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For sodium 4-(pivaloyloxy)benzenesulfonate, both *H and 3C NMR are essential

for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of sodium 4-
(pivaloyloxy)benzenesulfonate in 0.6-0.7 mL of a suitable deuterated solvent, such as
deuterium oxide (D20) or dimethyl sulfoxide-de (DMSO-ds). The choice of solvent is critical
as it can influence chemical shifts. D20 is a good choice due to the ionic nature of the
sodium salt.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
'H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

o Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise
ratio.

o Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.
13C NMR Acquisition:
o Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

o Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each
carbon.

o Alarger number of scans will be required compared to *H NMR to achieve a good signal-
to-noise ratio.
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H NMR Spectral Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.8-8.0 Doublet 2H H3, H5
~72-74 Doublet 2H H2, H6
13-14 Singlet 9H H9, H10, H11

Interpretation of *H NMR Spectrum

The aromatic region of the *H NMR spectrum is expected to exhibit a characteristic AA'BB'
splitting pattern for the para-substituted benzene ring. The protons H3 and H5, being ortho to
the electron-withdrawing sulfonate group, will be deshielded and appear as a doublet at a lower
field (further downfield)[1][2]. Conversely, the protons H2 and H6, ortho to the pivaloyloxy
group, will be shielded relative to H3 and H5 and appear as a doublet at a higher field[1][2].
The pivaloyl group's nine equivalent protons (H9, H10, H11) will give rise to a sharp singlet at
approximately 1.3-1.4 ppm, a characteristic chemical shift for a tert-butyl group attached to a
carbonyl carbon[3].

3C NMR Spectral Data (Predicted)

Chemical Shift (8) ppm Assignment
~176-178 C7 (C=0)

~ 150 - 155 C1

~ 140 - 145 C4
~128-132 C3,C5
~120- 125 C2,C6
~39-41 C8

~27-29 C9, C10,C11

Interpretation of **C NMR Spectrum
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The 3C NMR spectrum will provide complementary information to the *H NMR. The carbonyl
carbon (C7) of the pivaloyl ester is expected to have the most downfield chemical shift, typically
in the range of 176-178 ppm[3][4]. The aromatic carbons will appear in the range of 120-155
ppm. The carbon attached to the oxygen of the ester (C1) will be deshielded, as will the carbon
attached to the sulfur of the sulfonate group (C4)[5][6][7][8]. The quaternary carbon of the tert-
butyl group (C8) will appear around 39-41 ppm, and the three equivalent methyl carbons (C9,
C10, C11) will be observed as a single peak in the aliphatic region, around 27-29 ppm|[3].

Il. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)
powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using
a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

 Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

» Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm™1).
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.

IR Spectral Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment
~1750- 1730 Strong C=0 stretch (ester)
S=0 asymmetric stretch
~ 1360 - 1340 Strong
(sulfonate)[9]
S=0 symmetric stretch
~1180 - 1160 Strong
(sulfonate)[9]
~1200 - 1100 Strong C-O stretch (ester)
~ 1050 - 1010 Strong S-0 stretch (sulfonate)[9][10]
~ 3000 - 2850 Medium C-H stretch (aliphatic)
~ 1600, 1475 Medium-Weak C=C stretch (aromatic)

Interpretation of IR Spectrum

The IR spectrum will be dominated by strong absorption bands corresponding to the ester and
sulfonate functional groups. A strong, sharp peak between 1750 and 1730 cm~1tis
characteristic of the carbonyl (C=0) stretching vibration of the pivaloyl ester[11][12]. The
sulfonate group will exhibit two strong stretching vibrations for the S=0O bonds: an asymmetric
stretch typically around 1360-1340 cm~! and a symmetric stretch around 1180-1160 cm~1[9]
[13]. The S-O single bond stretch will also be present in the 1050-1010 cm~1 region[9][10]. The
C-O stretching of the ester will appear as a strong band between 1200 and 1100 cm~*. The
presence of the aromatic ring will be indicated by C=C stretching bands around 1600 and 1475
cm~1, and the aliphatic C-H stretching of the tert-butyl group will be observed in the 3000-2850
cm~1region[11].

lll. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or
after separation by liquid chromatography (LC).
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« lonization: Use a soft ionization technique such as Electrospray lonization (ESI) to minimize
fragmentation of the parent ion. ESI is well-suited for ionic compounds like sodium 4-
(pivaloyloxy)benzenesulfonate. Both positive and negative ion modes should be explored.

o Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight
(TOF), or ion trap.

e Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent
ion by collision-induced dissociation (CID) and analyze the resulting fragment ions.

Mass Spectrometry Data (Predicted)

e Molecular Formula: C11H13NaOsS
e Molecular Weight: 280.27 g/mol [14]
e Expected lons:
o Negative lon Mode (ESI-): [M-Na]~ at m/z 257.04
o Positive lon Mode (ESI+): [M+H]* at m/z 281.04, [M+Na]* at m/z 303.02

Interpretation of Mass Spectrum and Fragmentation

In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated
molecule [M-Na]~ at an m/z of 257.04. Tandem MS (MS/MS) of this ion would likely show
characteristic fragmentation patterns. A common fragmentation pathway for benzenesulfonates
is the loss of sulfur dioxide (SO:z), which has a mass of 64 Da[15][16][17]. Another likely
fragmentation is the cleavage of the ester bond.
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Predicted ESI- MS/MS Fragmentation Pathway

[M-Na]~
m/z 257.04
Loss of SOz Loss of pivaloyl group

(-64 Da) (-85 Da)
[C11H1303]~ [CeH4O3S]~
m/z 193.08 m/z 172.99

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ir-ms-for-sodium-4-pivaloyloxy-benzenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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